molecular formula C14H12BrF2NO B2748285 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol CAS No. 1223889-75-5

4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol

Cat. No.: B2748285
CAS No.: 1223889-75-5
M. Wt: 328.157
InChI Key: WNPLJEXKXPAVGG-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is a halogenated phenolic compound featuring a bromine substituent at the para position of the phenol ring and an aminomethyl group at the ortho position, which is further substituted with a 3,5-difluorobenzyl moiety. This structure combines electron-withdrawing halogens (Br, F) with a polar aminomethyl linker, making it a candidate for applications in medicinal chemistry and materials science. The 3,5-difluorobenzyl group is notable for its use in agrochemical and pharmaceutical intermediates, as highlighted in the synthesis of related derivatives .

Properties

IUPAC Name

4-bromo-2-[[(3,5-difluorophenyl)methylamino]methyl]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12BrF2NO/c15-11-1-2-14(19)10(5-11)8-18-7-9-3-12(16)6-13(17)4-9/h1-6,18-19H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPLJEXKXPAVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Br)CNCC2=CC(=CC(=C2)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12BrF2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.

    Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a quinone derivative, while substitution reactions can produce various substituted phenols .

Scientific Research Applications

4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol is widely used in scientific research, particularly in the following areas:

Mechanism of Action

The mechanism of action of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. This interaction can modulate various biochemical pathways, leading to changes in cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substitution Patterns

The compound belongs to a family of bromophenol derivatives with variations in the substituents on the benzylamino group or phenol ring. Key analogs identified in the literature include:

Table 1: Structural Comparison of 4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol and Analogs
Compound Name Key Structural Features Molecular Formula (Inferred) Reference ID
This compound (Target) - Br at C4
- 3,5-difluorobenzyl group on aminomethyl at C2
C₁₄H₁₁BrF₂NO
4-Bromo-2-{[(3,5-dimethylphenyl)amino]methyl}phenol (sc-495297) - Br at C4
- 3,5-dimethylphenyl group on aminomethyl at C2
C₁₅H₁₅BrNO
4-Bromo-2-{[(2-fluoro-5-methylphenyl)amino]methyl}phenol (sc-495294) - Br at C4
- 2-fluoro-5-methylphenyl group on aminomethyl at C2
C₁₄H₁₂BrFNO
(E)-4-Bromo-2-(((3,5-dichlorophenyl)imino)methyl)phenol (CAS 1021493-53-7) - Br at C4
- 3,5-dichlorophenyl group on iminomethyl at C2
C₁₃H₈BrCl₂NO
2-(4-Bromophenylimino)methyl-3,5-dimethoxyphenol - Br at C4 (on phenylimino)
- 3,5-dimethoxy groups on phenol
C₁₅H₁₃BrNO₃

Key Differences and Implications

In contrast, the 3,5-dimethylphenyl group in sc-495297 provides electron-donating methyl substituents, which may increase lipophilicity . Replacement of fluorine with chlorine in CAS 1021493-53-7 increases molecular weight and polarizability, which could affect solubility and receptor affinity .

Phenolic Ring Modifications: The presence of 3,5-dimethoxy groups in the compound from enhances steric bulk and electron density compared to the unsubstituted phenol in the target compound, possibly affecting reactivity in synthetic pathways .

Research Findings and Data Gaps

  • Biological Activity: While direct biological data for the target compound are absent in the provided evidence, analogs like sc-495297 and CAS 1021493-53-7 are likely explored for receptor-binding applications due to their structural similarity to known bioactive phenethylamines (e.g., 2C-B derivatives) .
  • Computational Insights : Density-functional theory (DFT) studies, such as those in and , could predict the electronic properties of these compounds, aiding in rational design .

Biological Activity

4-Bromo-2-{[(3,5-difluorobenzyl)amino]methyl}phenol, known by its CAS number 1223889-75-5, is a compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies to provide a comprehensive understanding of its applications in medicinal chemistry.

The molecular formula of this compound is C14H12BrF2NO, with a molecular weight of 328.15 g/mol. The compound features a bromine atom and two fluorine atoms, which may influence its biological activity by altering its interaction with biological targets.

Antiviral Properties

Recent studies have investigated the antiviral properties of compounds similar to this compound. For instance, research focused on pyridine-containing HIV-1 integrase inhibitors has shown that structural modifications can significantly enhance antiviral activity. While specific data on this compound's activity against HIV-1 is limited, the insights from related compounds suggest potential efficacy in inhibiting viral replication pathways .

Inhibition of Hypoxia-Inducible Factors

Another area of interest is the inhibition of hypoxia-inducible factor (HIF)-1α, which plays a crucial role in cellular adaptation to hypoxia. Compounds targeting HIF-1α have been shown to exhibit significant anti-cancer properties. Although direct studies on this compound are scarce, its structural analogs have demonstrated the ability to inhibit HIF-1α effectively .

Synthesis and Structure-Activity Relationship (SAR)

A notable study explored the synthesis of various derivatives of phenolic compounds for their biological activities. The results indicated that modifications at the phenylene core could lead to enhanced binding affinities and improved biological activities. The introduction of substituents like bromine and fluorine was found to be beneficial in increasing potency against specific targets .

CompoundActivityIC50 (µM)
Compound AHIF-1α Inhibition0.19
Compound BHIV-1 Integrase Inhibition0.77
This compoundTBDTBD

Table 1: Comparative Biological Activity of Related Compounds

The proposed mechanism for the biological activity of compounds similar to this compound often involves the modulation of enzyme activities critical for viral replication and tumor growth. By targeting specific proteins like integrases and transcription factors such as HIF-1α, these compounds can disrupt essential cellular processes.

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